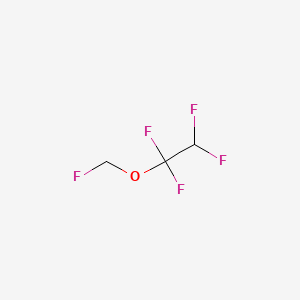
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- typically involves the reaction of chloromethyl compounds with fluorinating agents. One common method includes the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . This reaction provides difluoromethylated alcohols, which can be further processed to obtain the desired fluorinated ether.
Industrial Production Methods
Industrial production of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and controlled reaction conditions is crucial to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, carbonyl compounds, and substituted ethers. These products retain the unique properties imparted by the fluorine atoms, making them valuable in various applications.
Scientific Research Applications
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A closely related compound with similar fluorinated groups but lacking the fluoromethoxy group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with different substituents, used in similar applications.
Uniqueness
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- is unique due to the presence of both tetrafluoro and fluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
37031-31-5 |
|---|---|
Molecular Formula |
C3H3F5O |
Molecular Weight |
150.05 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-1-(fluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c4-1-9-3(7,8)2(5)6/h2H,1H2 |
InChI Key |
YLLYZRFNJHNIGY-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



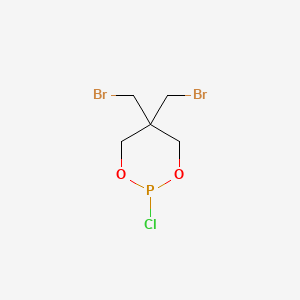
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
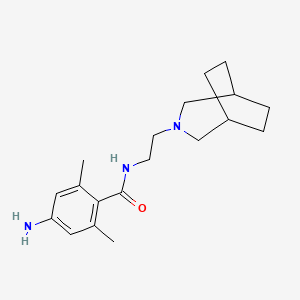
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
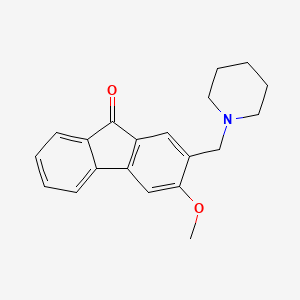
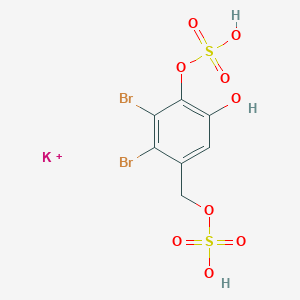
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

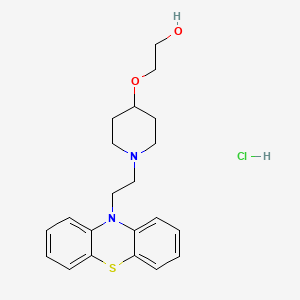

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

